Pyridoxine hydrochloride
Overview
Description
Pyridoxine hydrochloride, commonly known as vitamin B6, is a water-soluble vitamin that is essential for various physiological functions. It is found naturally in many foods and is also available as a dietary supplement. This compound is crucial for the metabolism of proteins, carbohydrates, and fats, and it plays a significant role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The industrial synthesis of pyridoxine hydrochloride typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This process is followed by the diene condensation of 1,3-oxazole derivatives with dienophiles, leading to the formation of pyridine bases. These intermediates are then subjected to catalytic hydrogenation to yield pyridoxine .
Industrial Production Methods: The primary industrial method for producing this compound involves the “oxazole” method. This two-stage process includes the formation of adducts through diene condensation and subsequent aromatization to form pyridine bases. The final step involves catalytic hydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation is used to reduce intermediates in the synthesis of this compound.
Major Products: The major products formed from these reactions include pyridoxal hydrochloride and various metal complexes of this compound .
Scientific Research Applications
Pyridoxine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Pyridoxine hydrochloride is converted in the body to its active form, pyridoxal 5’-phosphate. This active form acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, and neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . Pyridoxal 5’-phosphate also acts as a coenzyme for cystathionine beta-synthase and cystathionine gamma-lyase, enzymes involved in the transsulfuration pathway that converts homocysteine to cysteine .
Comparison with Similar Compounds
Pyridoxal: The aldehyde form of vitamin B6, which is also converted to pyridoxal 5’-phosphate in the body.
Pyridoxamine: The amine form of vitamin B6, which is similarly converted to its active form.
Uniqueness: Pyridoxine hydrochloride is the most chemically stable form of vitamin B6 and is commonly used in dietary supplements and fortified foods. It is preferred for its stability and ease of conversion to the active coenzyme form in the body .
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65-23-6 (Parent) | |
Record name | Pyridoxine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |
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DSSTOX Substance ID |
DTXSID1040792 | |
Record name | Pyridoxine hydrochloride | |
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Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |
Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
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Record name | Pyridoxine hydrochloride | |
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Boiling Point |
Sublimes | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | Pyridoxine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED., NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE., PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/, PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/ | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |
CAS No. |
58-56-0, 12001-77-3 | |
Record name | Pyridoxine hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |
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Record name | Pyridoxine hydrochloride [USP:JAN] | |
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Record name | Vitamin B6, hydrochloride | |
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Record name | PYRIDOXINE HYDROCHLORIDE | |
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Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
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Record name | Pyridoxine hydrochloride | |
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Record name | Pyridoxine hydrochloride | |
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Record name | PYRIDOXINE HYDROCHLORIDE | |
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Record name | PYRIDOXINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Pyridoxine hydrochloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |
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Melting Point |
207 °C | |
Record name | PYRIDOXINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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